N-(3,5-difluorophenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-difluorophenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a sulfonyl group, and fluorinated aromatic rings, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Fluorinated Aromatic Rings: The fluorinated aromatic rings are incorporated through nucleophilic aromatic substitution reactions, often using fluorinated benzene derivatives and appropriate nucleophiles.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product, often facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the aromatic rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group or the aromatic rings using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorinated aromatic rings can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF or DMSO.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of fluorine atoms with the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials or pharmaceuticals.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its fluorinated aromatic rings and sulfonyl group. It could be studied for its potential as a ligand in protein binding studies or as a probe in biochemical assays.
Medicine
In medicine, the compound might be investigated for its pharmacological properties. The presence of the piperidine ring and the sulfonyl group suggests potential activity as a central nervous system agent or an anti-inflammatory drug.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics, due to its fluorinated aromatic rings.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated aromatic rings could enhance binding affinity and specificity, while the sulfonyl group might influence the compound’s solubility and distribution.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-difluorophenyl)-1-methylpiperidin-4-amine: Shares the fluorinated aromatic ring and piperidine structure but lacks the sulfonyl group and pyrrolidine ring.
N-(3,5-difluorophenyl)-4-methylpiperidine: Similar in having the fluorinated aromatic ring and piperidine structure but differs in the absence of the sulfonyl group and pyrrolidine ring.
Uniqueness
N-(3,5-difluorophenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and fluorinated aromatic rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H25F2N3O4S |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)-1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H25F2N3O4S/c1-15-6-8-27(9-7-15)33(31,32)21-4-2-20(3-5-21)28-14-16(10-22(28)29)23(30)26-19-12-17(24)11-18(25)13-19/h2-5,11-13,15-16H,6-10,14H2,1H3,(H,26,30) |
InChI Key |
SEAVIWVZQGCEAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.